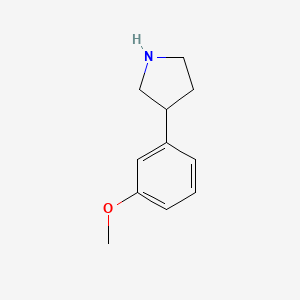

3-(3-Methoxyphenyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZWFRVPKYMLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513452 | |

| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-35-8 | |

| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38175-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Halogenated Amines (Core Synthetic Route)

The principal method for preparing 3-(3-Methoxyphenyl)pyrrolidine involves the cyclization of halogenated amine precursors. This approach is well-documented in patent AT238181B, which describes the synthesis of new pyrrolidine compounds, including derivatives like this compound.

- Starting Materials : Halogenated amines of the general formula containing a 3-methoxyphenyl group and a halogen substituent (chlorine or bromine) on the alkyl chain.

- Reaction Conditions : The cyclization is performed in the presence of a basic condensation agent, which can be inorganic bases (e.g., sodium hydroxide, potassium carbonate) or organic bases (e.g., triethylamine, N-methylpiperidine).

- Solvents : The reaction can be conducted in aqueous or anhydrous media, including water, alcohols (such as isopropanol or ethanol), dioxane, benzene, or toluene.

- Temperature : Typically between 50°C and 100°C, often around 95°C during reflux.

- Mechanism : The halogen atom is displaced intramolecularly by the amine group, forming the pyrrolidine ring.

Example from Patent Literature :

- 60 g of 3-(m-Methoxyphenyl)-3-methylaminomethylhexylchloride hydrochloride dissolved in 300 mL hot water.

- The mixture is alkalized strongly with potassium carbonate.

- Heated and stirred for 2 hours at approximately 95°C.

- After cooling, extracted with ether, dried, and vacuum distilled to yield 1-methyl-3-(m-methoxyphenyl)-3-propylpyrrolidine (melting point 119-121°C at 1 mmHg).

This method efficiently produces the free base of the pyrrolidine compound, which can be further converted into various acid addition salts for improved solubility or pharmacological properties.

Preparation of Halogenated Amines (Precursor Synthesis)

The halogenated amine starting materials are synthesized by halogenation of amino alcohols or related intermediates:

- Halogenation Reagents : Thionyl chloride or bromide is used to convert amino alcohols into halogenated amines.

- Procedure : For example, 3-(m-Methoxyphenyl)-3-methylaminomethylhexanol-1 is treated with thionyl chloride in chloroform saturated with dry hydrogen chloride gas.

- Reaction Conditions : The mixture is allowed to warm to room temperature and refluxed for several hours.

- Isolation : The reaction mixture is concentrated under vacuum to yield the halogenated amine hydrochloride salt.

This step is crucial as it prepares the key intermediate required for the cyclization step to form the pyrrolidine ring.

Formation of Acid Addition Salts

Following the isolation of the free base of this compound, it is often converted into acid addition salts to enhance water solubility and pharmacokinetic properties:

- Common Salts : Hydrochloride, hydrobromide, citrate, tartrate, sulfate, maleate, acetate, and others.

- Method : The free base is dissolved in an appropriate solvent such as ether or isopropanol, then treated with an acid (e.g., gaseous HCl for hydrochloride salt, citric acid for citrate salt).

- Purification : Crystallization from alcohols like isopropanol or ethanol is employed to isolate pure salt forms.

- Optical Isomer Separation : When optically active isomers are desired, fractional crystallization with optically active acids such as di-p-toluoyl-L-(+)-tartaric acid is used to separate enantiomers.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Halogenation of amino alcohol | Thionyl chloride, dry HCl gas | Chloroform | Room temp to reflux | Produces halogenated amine hydrochloride salt |

| Cyclization to pyrrolidine | Halogenated amine + base (K2CO3, NaOH, triethylamine) | Water, alcohols, or ethers | 50–100°C (typically ~95°C) | Intramolecular nucleophilic substitution |

| Extraction and purification | Ether extraction, drying agents | Ether | Ambient | Vacuum distillation to isolate free base |

| Salt formation | Acid (HCl, HBr, citric acid, tartaric acid) | Ether, isopropanol, ethanol | Ambient | Crystallization for purification and isomer separation |

Additional Notes on Preparation

- The reaction sequence is adaptable for racemic mixtures or optically pure forms depending on the starting materials and purification steps.

- The use of organic bases like triethylamine may facilitate the reaction under anhydrous conditions.

- Physical methods such as stirring, refluxing, and sometimes ultrasonic agitation assist in the dissolution and reaction progress.

- The preparation methods yield compounds with analgesic properties and improved safety profiles compared to alkaloid analgesics.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine nitrogen and adjacent carbons are primary oxidation sites. Reaction outcomes depend on oxidant strength and conditions:

Notably, SO₃/DMSO selectively oxidizes secondary alcohols to ketones without ring degradation, making it preferable over harsher oxidants like NaOCl . Overoxidation to lactams or ring-opened products occurs under strong acidic conditions.

Reduction Reactions

The methoxyphenyl group directs regioselectivity in hydrogenation and borane-mediated reductions:

-

Catalytic Hydrogenation :

Using Pd/C under H₂ (1 atm) reduces unsaturated bonds in pyrrolidine derivatives while preserving the aromatic ring. -

Borane Dimethyl Sulfide :

Stereoselectively reduces ketones to secondary alcohols (e.g., 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol) .

Substitution Reactions

The pyrrolidine nitrogen undergoes nucleophilic substitutions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Alkyl Halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrrolidines | Pharmacological probes |

| Acetyl Chloride | Et₃N, DCM, 0°C | N-Acetyl derivatives | Bioactivity modulation |

| Tosyl Chloride | Pyridine, rt | Tosylate intermediates | Further functionalization |

N-alkylation retains the stereochemical integrity of the (S)-enantiomer, critical for chiral drug synthesis.

Catalytic Cross-Coupling Reactions

Palladium catalysis enables bond-forming reactions:

-

Carboamination :

Pd(OAc)₂ catalyzes alkene carboamination with arylthianthrenium triflates, forming 2,5-disubstituted pyrrolidines via syn-heteropalladation (yield: 78–92%) . -

Asymmetric Cycloaddition :

Rh(II)-carbene intermediates facilitate 1,3-dipolar cycloadditions with azomethine ylides, constructing pyrrolidine rings with >95% enantiomeric excess .

Cyclization and Ring-Opening Reactions

Thermal or photolytic conditions induce structural rearrangements:

-

Cyclobutane Formation :

DFT studies reveal that singlet biradical intermediates form during nitrogen extrusion from diaziridine precursors, leading to stereoretentive cyclobutanes . -

Acid-Catalyzed Ring-Opening :

HCl in EtOH cleaves the pyrrolidine ring, yielding linear amines with retained methoxyphenyl groups.

Aromatic Electrophilic Substitution

The electron-rich 3-methoxyphenyl group directs electrophiles to the para-position:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 3-(3-Methoxy-4-nitrophenyl)pyrrolidine |

| Br₂/FeBr₃ | DCM, rt | 3-(3-Methoxy-4-bromophenyl)pyrrolidine |

Nitration and bromination proceed regioselectively, preserving the pyrrolidine ring.

Key Mechanistic Insights:

-

Steric and Electronic Effects : The methoxy group’s +M effect stabilizes transition states in electrophilic substitutions, while the pyrrolidine’s puckered conformation influences stereochemical outcomes .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing ionic intermediates .

This compound’s versatility in oxidation, substitution, and catalytic coupling makes it valuable for synthesizing bioactive molecules and materials. Future research should explore photoredox catalysis and enzymatic modifications to expand its synthetic utility.

Scientific Research Applications

Pharmacological Applications

Recent studies highlight the diverse pharmacological applications of pyrrolidine derivatives, including 3-(3-Methoxyphenyl)pyrrolidine:

-

Antimicrobial Activity :

- Compounds derived from pyrrolidine structures have shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile demonstrated comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria .

-

Anticancer Potential :

- Pyrrolidine derivatives have been investigated for their anticancer activities. A study reported that certain pyrrolidine hybrids exhibited potent antiproliferative effects against cancer cell lines, outperforming traditional chemotherapeutics like cisplatin . Specifically, copper complexes of thiosemicarbazone pyrrolidine showed remarkable potency against multiple cancer types.

- Neuroprotective Effects :

- Receptor Modulation :

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions, including:

- Oxidation : The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid.

- Reduction : The methoxyphenyl group can be reduced to yield phenolic compounds.

- Substitution Reactions : The methyl group on the pyrrolidine ring can undergo nucleophilic substitution to introduce other functional groups.

Study 1: Antimicrobial Efficacy

A series of novel pyrrolidine derivatives were synthesized and evaluated for their antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited inhibition zones comparable to established antibiotics, paving the way for further pharmacological development .

Study 2: Anticancer Activity

In a comparative study of pyrrolidine-based compounds, one particular derivative demonstrated an IC50 value significantly lower than that of cisplatin in inhibiting the growth of SW480 colon cancer cells. This finding underscores the potential of pyrrolidine derivatives as effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyrrolidine ring contribute to its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Position and Electronic Effects

- Meta vs. Para Methoxy Groups: The position of the methoxy group on the phenyl ring significantly impacts receptor affinity. For example, this compound derivatives exhibit higher 5-HT1A receptor binding (Ki = 3.2 nM) compared to non-substituted pyrrolidines, while para-substituted analogues (e.g., 3-(4-Methoxyphenyl)pyrrolidine) show reduced activity due to steric and electronic mismatches .

- Fluorinated Derivatives: The introduction of fluorine in [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol enhances metabolic stability and bioavailability, making it suitable for long-acting formulations .

Functional Group Additions

- Hydrochloride Salts : The hydrochloride form of this compound demonstrates superior aqueous solubility (up to 10 mM in DMSO) compared to the free base, facilitating in vitro and in vivo studies .

- Alkyl Substituents : Derivatives like 3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine exhibit increased lipophilicity (logP ~2.8), improving blood-brain barrier penetration, which is critical for CNS-targeting drugs .

Biological Activity

3-(3-Methoxyphenyl)pyrrolidine, a chiral pyrrolidine derivative, has garnered interest due to its potential biological activities. This compound is characterized by a pyrrolidine ring with a methoxyphenyl substituent, which influences its interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially facilitating its interaction with lipid membranes and various receptors.

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's ability to modulate these systems suggests potential applications in treating neurodegenerative diseases and mood disorders.

Anti-inflammatory Activity

A related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been studied for its anti-inflammatory properties. MPP was shown to suppress the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophage-like cells. This suggests that similar derivatives of this compound may exhibit anti-inflammatory effects through inhibition of the NF-κB signaling pathway .

Biological Activity Table

Case Studies and Research Findings

-

Neuropharmacological Studies :

- Research has indicated that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and receptor activity. These findings highlight the compound's potential for development into therapeutic agents for neurological disorders.

-

Anti-inflammatory Research :

- The anti-inflammatory properties demonstrated by MPP provide a basis for investigating similar structures derived from this compound. The ability to inhibit key inflammatory mediators positions this compound as a candidate for further exploration in inflammatory disease models.

- Cholinesterase Inhibition :

Q & A

Q. What are the key synthetic routes for preparing 3-(3-Methoxyphenyl)pyrrolidine?

A common method involves condensation of 3-(3-Methoxyphenyl)propionic acid with pyrrolidine under reflux conditions. The reaction typically employs a coupling agent (e.g., thionyl chloride or DCC) to activate the carboxylic acid, followed by nucleophilic attack by pyrrolidine. Post-synthetic purification via column chromatography or crystallization ensures high purity .

Example Reaction Scheme :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | Thionyl chloride, benzene, reflux | 85% |

| Coupling | Pyrrolidine, room temperature, 12 h | 78% |

Q. How is structural characterization of this compound performed?

Advanced analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring and methoxyphenyl substituent (e.g., δ 3.8 ppm for methoxy protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO, [M+H] = 178.1232) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets of this compound derivatives?

Structural analogs, such as 3-(2-Methoxyphenoxy)pyrrolidine, exhibit affinity for neurotransmitter transporters (e.g., serotonin and norepinephrine reuptake inhibition), suggesting potential CNS applications . Modulating receptor activity (e.g., σ-1 or dopamine receptors) is also reported in related pyrrolidines .

Q. What are common impurities or by-products during synthesis?

Major impurities include:

- Unreacted starting materials : Residual 3-(3-Methoxyphenyl)propionic acid.

- Oxidation products : Formation of pyrrolidone derivatives under aerobic conditions.

- Dimerization : Observed in polar solvents due to radical intermediates .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate halogenated by-products and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in SAR studies?

Substitutions on the phenyl ring (e.g., chloro, fluoro) or pyrrolidine nitrogen (e.g., carboxamide groups) significantly alter target affinity. For instance, 3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide shows enhanced σ-1 receptor binding (IC < 100 nM) compared to the parent compound .

Example SAR Table :

| Derivative | Substituent | Target | IC |

|---|---|---|---|

| Parent | 3-Methoxyphenyl | SERT | 1.2 µM |

| Fluoro analog | 3-Fluoro-4-methoxyphenyl | NET | 0.8 µM |

| Carboxamide | 1-Carboxamide | σ-1 | 85 nM |

Q. What strategies resolve enantiomeric mixtures of this compound?

Chiral resolution methods include:

Q. How to address contradictions in reported biological activity across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.

- Stereochemical purity : Unresolved enantiomers may exhibit opposing effects (e.g., (+)-enantiomer as agonist vs. (-)-antagonist) .

Q. What reaction conditions optimize synthetic yield and scalability?

Key parameters:

Q. How can computational modeling guide the design of this compound analogs?

Molecular docking (e.g., AutoDock Vina) predicts binding poses at target sites like the serotonin transporter (SERT). QSAR models prioritize substituents with favorable logP (1.5–3.0) and polar surface area (<80 Ų) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.